2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone
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Overview
Description
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone is a β-hydroxy ketone derivative. This compound has garnered attention due to its potential neuroprotective properties, particularly in the context of Alzheimer’s disease . It is known for its ability to inhibit cholinesterases and exhibit antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone can be synthesized via a stereoselective aldol reaction. This involves the reaction of ketones with aryl aldehydes in the presence of glucosamine-derived prolinamide catalysts . The reaction is typically carried out under solvent-free conditions to achieve high diastereoselectivity and enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the aldol reaction process. This would require optimization of reaction conditions to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amino derivatives.
Substitution: Produces substituted nitro derivatives.
Scientific Research Applications
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone has several scientific research applications:
Chemistry: Used in the study of stereoselective aldol reactions and as a model compound for β-hydroxy ketones.
Biology: Investigated for its neuroprotective properties, particularly in Alzheimer’s disease models.
Industry: Could be used in the synthesis of other complex organic molecules due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone involves:
Cholinesterase Inhibition: The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone: Another β-hydroxy ketone derivative with similar neuroprotective properties.
2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone: Known for its cholinesterase inhibitory activity.
Uniqueness
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Its combination of cholinesterase inhibition and antioxidant properties makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[hydroxy-(2-nitrophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13NO4/c14-11-7-3-5-9(11)12(15)8-4-1-2-6-10(8)13(16)17/h1-2,4,6,9,12,15H,3,5,7H2 |
InChI Key |
JOELUJCLBZDDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(C2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
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